Aripiprazole lauroxil is a prodrug of the atypical antipsychotic drug aripiprazole. [] It is classified as a long-acting injectable (LAI) antipsychotic. [, ] The molecule is designed for extended release following intramuscular administration, [] providing continuous drug exposure between injections. [] Aripiprazole lauroxil is formulated as an aqueous-based suspension of crystalline particles. [] Unlike other LAIs, its particles are loosely associated, facilitating resuspension in a ready-to-use pre-filled syringe. []
Aripiprazole lauroxil is a long-acting injectable formulation of aripiprazole, an atypical antipsychotic. It is designed for intramuscular administration and provides a sustained release of the active drug, aripiprazole, over an extended period. This formulation utilizes a proprietary technology known as LinkeRx®, which modifies the chemical properties of aripiprazole to enhance its pharmacokinetic profile, allowing for less frequent dosing compared to oral formulations. Aripiprazole lauroxil is primarily used in the treatment of schizophrenia and bipolar disorder, offering patients a more manageable treatment regimen by reducing the need for daily medication intake .
Aripiprazole lauroxil is classified as a prodrug, specifically an N-acyloxymethyl derivative of aripiprazole. Prodrugs are pharmacologically inactive compounds that undergo biotransformation in the body to release the active drug. This classification facilitates its use in therapeutic settings that require prolonged drug action without the peaks and troughs associated with traditional oral dosing .
The synthesis of aripiprazole lauroxil involves several key steps:
Aripiprazole lauroxil has a complex molecular structure characterized by the attachment of a lauric acid moiety to the aripiprazole molecule. The molecular formula is , and it features multiple functional groups that contribute to its pharmacological properties.
The primary chemical reaction involved in the formation of aripiprazole lauroxil is esterification:
Aripiprazole functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while acting as an antagonist at serotonin 5-HT2A receptors. The mechanism of action for aripiprazole lauroxil follows these principles:
The solubility profile and stability are critical for ensuring effective delivery and therapeutic outcomes when administered as an injectable formulation .
Aripiprazole lauroxil is primarily utilized in psychiatric medicine for:
Its development represents significant progress in pharmacotherapy for mental health conditions, addressing challenges related to patient compliance and medication efficacy .
In
The N-acyloxymethyl prodrug approach was strategically selected to overcome the physicochemical limitations of native aripiprazole for long-acting injectable formulation. This design exploits the NH-acidic amide functionality (pKa ~13.5) in aripiprazole's structure, which undergoes hydroxymethylation followed by lauroylation. The resulting N-acyloxymethyl derivative (aripiprazole lauroxil) exhibits dramatically altered physiochemical properties:
Table 1: Physicochemical Properties of Aripiprazole vs. Aripiprazole Lauroxil
Property | Aripiprazole | Aripiprazole Lauroxil |
---|---|---|
Molecular Weight (g/mol) | 448.39 | 660.72 |
clogD₇.₄ | 4.6 | 9.0 |
Aqueous Solubility (mg/mL) | 0.00777 | 0.000237 |
pKa (amide proton) | ~13.5 | Not applicable |
The proprietary LinkeRx® technology (Alkermes, Inc.) provides the chemical framework for aripiprazole lauroxil's controlled bioconversion. This system employs a two-step enzymatic-chemical activation mechanism:
This sequential activation ensures rate-limited systemic exposure to aripiprazole, as the initial enzymatic step governs the overall release kinetics. The technology enables pharmacokinetic profiles spanning 4-8 weeks from a single intramuscular injection [3] [8].
Lauric acid (C12) was selected as the optimal fatty acid chain after systematic evaluation of alkyl tail lengths:
Table 2: Fatty Acid Prodrug Strategies in Marketed Antipsychotics
Prodrug | Linker Chemistry | Fatty Acid | Release Duration | Formulation Base |
---|---|---|---|---|
Aripiprazole Lauroxil | N-Acyloxymethyl | Lauric (C12) | 4-8 weeks | Aqueous suspension |
Olanzapine Pamoate | Salt formation | Pamoic acid | 2-4 weeks | Solid suspension |
Paliperidone Palmitate | Ester | Palmitic (C16) | 1 month | Aqueous suspension |
Risperidone Microspheres | Polymer ester hydrolysis | - | 2 weeks | PLGA microspheres |
The synthesis proceeds through two critical intermediates:
The convergent synthesis couples these precursors via nucleophilic substitution before introducing the lauroyl group.
Crystallization parameters critically impact particle size distribution and dissolution kinetics:
Coupling N-hydroxymethyl aripiprazole with lauroyl chloride requires careful reagent selection:
Table 3: Solvent and Coupling Reagent Performance in Lauroxilation
Reaction Parameter | Option A | Option B | Option C |
---|---|---|---|
Coupling Reagent | DCC | EDC·HCl | DIC |
Solvent | Dichloromethane | Toluene/Acetonitrile | Tetrahydrofuran |
Reaction Temp (°C) | 0-5 | 20-25 | 35-40 |
Yield (%) | 89-92 | 82-85 | 78-81 |
Key Impurity | Dicyclohexylurea | <1% unspecified | Urea derivatives |
Purification Complexity | High (filtration) | Medium (extraction) | Low (precipitation) |
Aristada Initio® utilizes NanoCrystal® dispersion technology to accelerate initial drug release:
Particle size distribution governs release profiles across formulations:
Maintaining physical stability in ready-to-use suspensions requires multipronged approaches:
Table 4: Key Excipients in Aripiprazole Lauroxil Commercial Formulations
Excipient Category | Aristada® (Maintenance) | Aristada Initio® (Initiation) | Function |
---|---|---|---|
Tonicity Agent | Sodium chloride | Sodium chloride | Osmotic stabilizer |
Nonionic Surfactant | Polysorbate 20 | Poloxamer 338 | Wetting agent |
Viscosity Modifier | Xanthan gum | - | Suspension stability |
Cryoprotectant | - | Trehalose | Prevents crystal growth |
Antioxidant | Disodium edetate | - | Chelates metal ions |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7